Hexane-1,3,5-tricarboxylic acid
Description
This article will focus on benzene-1,3,5-tricarboxylic acid (BTC) and its aliphatic analogs, including cyclohexane-1,3,5-tricarboxylic acid, pentane-1,3,5-tricarboxylic acid, and propane-1,2,3-tricarboxylic acid, to provide comparative insights into their properties and applications.
Properties
CAS No. |
61794-14-7 |
|---|---|
Molecular Formula |
C9H14O6 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
hexane-1,3,5-tricarboxylic acid |
InChI |
InChI=1S/C9H14O6/c1-5(8(12)13)4-6(9(14)15)2-3-7(10)11/h5-6H,2-4H2,1H3,(H,10,11)(H,12,13)(H,14,15) |
InChI Key |
VZGUURFINZVDHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(CCC(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexane-1,3,5-tricarboxylic acid can be synthesized through various methods. One common method involves the oxidation of mesitylene (1,3,5-trimethylbenzene) using potassium permanganate (KMnO4) in an alkaline medium. The reaction typically requires heating and results in the formation of the tricarboxylic acid .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of mesitylene. This process can be carried out using different catalysts, such as cobalt or manganese salts, under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: Hexane-1,3,5-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different derivatives.
Reduction: The carboxylic groups can be reduced to form alcohols.
Substitution: The hydrogen atoms in the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various halogens or nitrating agents under specific conditions.
Major Products Formed:
Oxidation: Formation of different carboxylic acid derivatives.
Reduction: Formation of hexane-1,3,5-triol.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Hexane-1,3,5-tricarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of hexane-1,3,5-tricarboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and proteins involved in metabolic pathways.
Pathways Involved:
Comparison with Similar Compounds
Data Table: Comparative Analysis
Critical Analysis and Contradictions
- Material-Dependent Performance : In FEP films, pentane-1,3,5-tricarboxylic acid showed negligible differences compared to oxalic acid, while PTFE films masked acid-specific effects entirely . This suggests substrate interactions dominate over molecular structure.
- Chelation Efficiency : BTC outperforms aliphatic analogs in Fe³⁺ binding due to geometric complementarity, highlighting the role of aromaticity in coordination chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
